2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
Description
2-(2-Fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a fluorophenoxy group and a hydroxy-thiophen-3-yl ethyl moiety. Fluorinated aromatic groups (e.g., 2-fluorophenoxy) are common in medicinal chemistry due to their metabolic stability and enhanced binding affinity . The thiophene ring, particularly at the 3-position, is associated with improved solubility and electronic properties, as seen in compounds like verosudil (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide) .
For example, describes synthesizing N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide using 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile . A similar approach may apply to the target compound, substituting the fluorophenoxy acid and hydroxy-thiophen ethylamine precursors.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c15-11-3-1-2-4-13(11)19-8-14(18)16-7-12(17)10-5-6-20-9-10/h1-6,9,12,17H,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFMEVXEWOWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CSC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features include a fluorinated phenoxy group and a thiophenyl moiety, which may confer interesting biological activities. The molecular formula is with a molecular weight of approximately 295.33 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.33 g/mol |
| Functional Groups | Fluorophenoxy, Hydroxy, Thiophenyl |
Potential Applications
Given its structural characteristics, this compound may be investigated for:
- Antimicrobial Activity : Compounds with similar thiophene structures have shown antimicrobial properties.
- Anti-inflammatory Effects : The hydroxy group may contribute to anti-inflammatory activity by modulating inflammatory pathways.
- PPAR Ligand Activity : The potential for this compound to act as a ligand for peroxisome proliferator-activated receptors (PPARs) could be explored, as similar compounds have demonstrated such activities in pharmacological studies .
Case Studies and Research Findings
-
Comparative Analysis with Related Compounds :
- A study comparing various acetamide derivatives revealed that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and binding affinity .
- For instance, compounds like 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide have been noted for their improved stability and potential efficacy over their chloro and bromo counterparts.
- Screening Assays :
Safety and Toxicology
As of now, there is no documented safety data or toxicological profile available for this compound. Future studies should address potential hazards associated with its use in laboratory settings.
Comparison with Similar Compounds
Structural and Functional Analysis
- Fluorinated Aromatic Groups: The 2-fluorophenoxy group in the target compound shares similarities with the 2-fluorophenyl group in ’s triazolylthio acetamide. Fluorine atoms enhance bioavailability by reducing cytochrome P450-mediated metabolism .
- Thiophene Substitution: The hydroxy-thiophen-3-yl ethyl group distinguishes the target compound from verosudil (thiophen-3-yl) and ’s cyanothiophen-2-yl derivatives. The 3-position on thiophene may improve steric compatibility with biological targets compared to 2-substituted analogs .
- Hydroxy Group: The 2-hydroxyethyl moiety in the target compound likely increases solubility relative to non-polar analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide .
Research Findings and Implications
- Biological Activity: While direct data on the target compound is absent, verosudil () demonstrates that thiophen-3-yl acetamides can achieve high target specificity. The fluorophenoxy group may similarly enhance binding to kinases or GPCRs .
- Synthetic Challenges: Coupling fluorophenoxy acids with hydroxy-thiophen ethylamines may require optimized conditions to prevent racemization or side reactions, as seen in ’s synthesis of quaternary ammonium acetamides .
- Thermodynamic Stability : Density functional theory (DFT) methods, such as those in , could predict the compound’s stability. The Colle-Salvetti correlation-energy formula has been applied to assess electron density in similar molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
